
6-Azido-6-deoxy-D-galactonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azido-6-deoxy-D-galactonic acid, also known as ADGA, is a synthetic carbohydrate molecule that has been extensively studied for its potential applications in various fields of science. ADGA is a derivative of galactose, which is a monosaccharide sugar commonly found in milk and dairy products. ADGA has a unique chemical structure that makes it highly reactive and useful in a wide range of scientific applications.
Mechanism Of Action
The mechanism of action of 6-Azido-6-deoxy-D-galactonic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 6-Azido-6-deoxy-D-galactonic acid has been shown to inhibit the activity of glycosidases, which are enzymes involved in the breakdown of carbohydrates. It has also been shown to inhibit the activity of some viral and bacterial proteins, making it a potential candidate for the development of new antiviral and antibacterial drugs.
Biochemical And Physiological Effects
6-Azido-6-deoxy-D-galactonic acid has been shown to have a wide range of biochemical and physiological effects, including the inhibition of glycosidase activity, the inhibition of viral and bacterial protein activity, and the induction of apoptosis in cancer cells. 6-Azido-6-deoxy-D-galactonic acid has also been shown to have immunomodulatory effects, making it a potential candidate for the development of new vaccines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Azido-6-deoxy-D-galactonic acid in lab experiments is its unique chemical structure, which makes it highly reactive and useful in a wide range of applications. 6-Azido-6-deoxy-D-galactonic acid is also relatively easy to synthesize and purify, making it readily available for use in research. However, one of the main limitations of using 6-Azido-6-deoxy-D-galactonic acid in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines.
Future Directions
There are many potential future directions for research on 6-Azido-6-deoxy-D-galactonic acid, including the development of new antiviral, antibacterial, and anticancer drugs. 6-Azido-6-deoxy-D-galactonic acid could also be used as a tool for studying carbohydrate-protein interactions and for developing carbohydrate-based vaccines. Additionally, there is potential for the use of 6-Azido-6-deoxy-D-galactonic acid in materials science, as its unique chemical structure could be used to develop new materials with unique properties.
Synthesis Methods
The synthesis of 6-Azido-6-deoxy-D-galactonic acid involves several steps, including the protection of the hydroxyl groups of galactose, the introduction of the azido group, and the deprotection of the hydroxyl groups to yield the final product. The most commonly used method for synthesizing 6-Azido-6-deoxy-D-galactonic acid is the azide-alkyne cycloaddition reaction, which involves the reaction of an azide group with an alkyne group to form a triazole ring.
Scientific Research Applications
6-Azido-6-deoxy-D-galactonic acid has been extensively studied for its potential applications in various fields of science, including biochemistry, medicinal chemistry, and materials science. 6-Azido-6-deoxy-D-galactonic acid has been shown to have a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. It has also been used as a tool for studying carbohydrate-protein interactions and for developing carbohydrate-based vaccines.
properties
CAS RN |
138245-73-5 |
|---|---|
Product Name |
6-Azido-6-deoxy-D-galactonic acid |
Molecular Formula |
C6H11N3O6 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H11N3O6/c7-9-8-1-2(10)3(11)4(12)5(13)6(14)15/h2-5,10-13H,1H2,(H,14,15)/t2-,3+,4+,5-/m1/s1 |
InChI Key |
MHJXKGUVFXJLBQ-MGCNEYSASA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)N=[N+]=[N-] |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)N=[N+]=[N-] |
synonyms |
6-AZIDO-6-DEOXY-D-GALACTONICACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



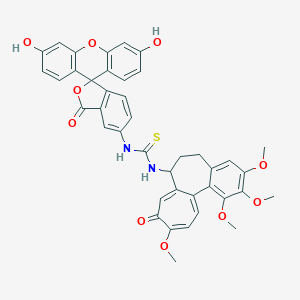
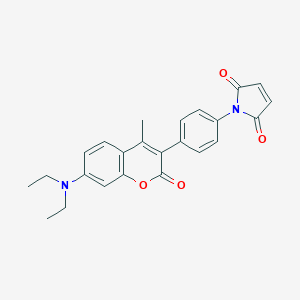
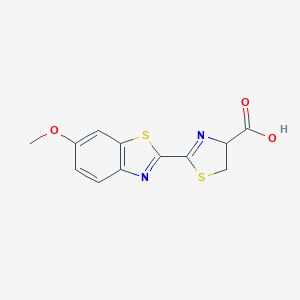
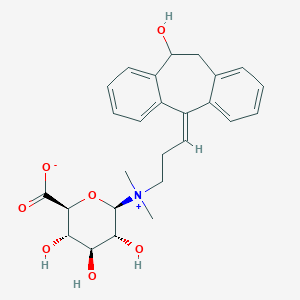
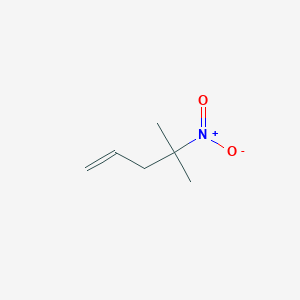
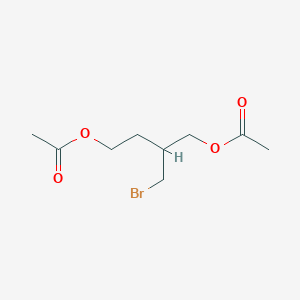
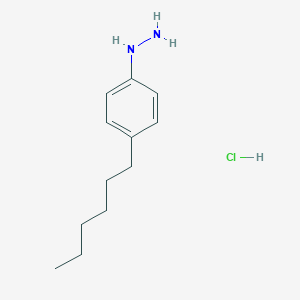
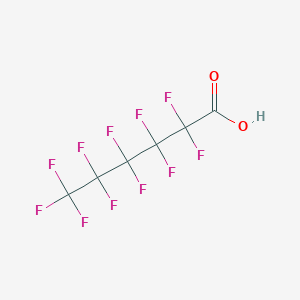
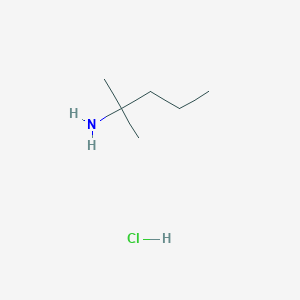
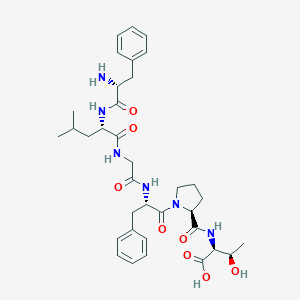
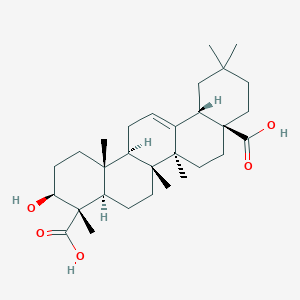

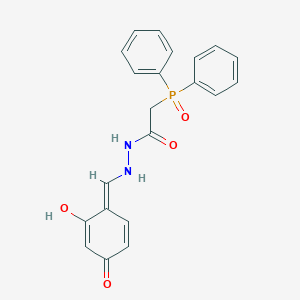
![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)